![molecular formula C7H4Br2N2 B1593109 3,4-Dibromo-7-azaindole CAS No. 1000340-33-9](/img/structure/B1593109.png)
3,4-Dibromo-7-azaindole
Overview
Description
3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolo[2,3-b]pyridine ring system
Mechanism of Action
Target of Action
The primary target of the compound 3,4-Dibromo-7-azaindole is the Casein Kinase 1 family (CK1) . CK1 is a group of serine/threonine protein kinases involved in various cellular processes, including the regulation of circadian rhythms .
Mode of Action
This compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs as this compound interacts with the ATP-binding pocket of human CK1 delta, whose amino acid sequences are highly similar to those of Arabidopsis CK1 .
Biochemical Pathways
The inhibition of CK1 by this compound affects the circadian clock pathway . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the lengthening of the circadian period of Arabidopsis thaliana .
Pharmacokinetics
The compound should be stored under inert gas at 2-8°c for optimal stability, which may influence its bioavailability.
Result of Action
The molecular effect of this compound’s action is the decreased expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . On a cellular level, this leads to a lengthened circadian period in Arabidopsis thaliana .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, temperature changes can affect the circadian clock, but the period length remains relatively constant . .
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-7-azaindole has been shown to interact with the Casein Kinase 1 family (CK1), a group of enzymes that play crucial roles in various biochemical reactions . This interaction involves the inhibition of CK1, which in turn affects the phosphorylation of certain proteins .
Cellular Effects
In the context of cellular processes, this compound has been found to modulate the circadian clock in Arabidopsis thaliana . It does this by influencing the expression of certain clock-associated genes and the amounts of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ATP-binding pocket of human CK1 delta . This interaction results in the inhibition of CK1, leading to changes in gene expression and protein amounts .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For example, short-term treatment with this compound was found to decrease the expression of certain genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-7-azaindole typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling: Catalysts like palladium(0) complexes, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
3,4-Dibromo-7-azaindole has been investigated for its potential as an anticancer agent. Research indicates that it acts as an inhibitor of Casein Kinase 1 (CK1), a protein involved in various cellular processes including cell proliferation and survival. By inhibiting CK1, B-AZ may induce apoptosis in cancer cells and inhibit their proliferation .
Case Studies:
- A study demonstrated that B-AZ modulates the circadian clock in Arabidopsis thaliana by inhibiting CK1 activity, leading to increased expression of clock-associated genes such as PRR5 and TOC1 . This modulation suggests a broader application in cancer treatment by targeting circadian rhythms that influence tumor growth.
Tyrosine Kinase Inhibitors
B-AZ is also being explored as a building block for synthesizing tyrosine kinase inhibitors, which are critical in cancer therapy. These inhibitors target specific enzymes involved in cancer cell signaling pathways, enhancing the specificity and efficacy of treatments .
Biological Research
Circadian Rhythm Modulation
The compound has shown promise in modulating biological clocks across various organisms. In Arabidopsis thaliana, B-AZ was found to lengthen the circadian period, indicating its potential utility in agricultural biotechnology to optimize plant growth cycles under varying environmental conditions .
Antiviral Activity
Research into 7-azaindole derivatives has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Compounds derived from this class exhibit significant antiviral activity with low toxicity profiles, making them candidates for further development into therapeutic agents .
Materials Science
Organic Electronics
B-AZ is utilized in the synthesis of organic semiconductors, which are essential components in electronic devices such as solar cells and transistors. Its unique electronic properties allow for enhanced performance in organic electronic applications .
Case Studies:
- The compound's incorporation into organic semiconductor frameworks has led to advancements in developing materials with specific electronic or optical properties, paving the way for innovations in flexible electronics and energy-efficient devices.
Data Summary Table
Application Area | Specific Use Case | Findings/Impact |
---|---|---|
Medicinal Chemistry | Anticancer Agent | Induces apoptosis via CK1 inhibition |
Tyrosine Kinase Inhibitors | Enhances specificity of cancer treatments | |
Biological Research | Circadian Rhythm Modulation | Lengthens circadian period in plants |
Antiviral Activity | Potential NNRTI candidates against HIV | |
Materials Science | Organic Electronics | Improves performance of organic semiconductors |
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.
Uniqueness: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-brominated counterparts. The dual bromination allows for more diverse chemical modifications and potentially enhanced biological effects.
Biological Activity
3,4-Dibromo-7-azaindole (B-AZ) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of circadian rhythms and as a kinase inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family, which plays a critical role in various biological processes including the regulation of circadian rhythms. B-AZ inhibits CK1 activity, leading to significant effects on gene expression related to the circadian clock .
Mode of Action
B-AZ interacts with the ATP-binding pocket of human CK1 delta. This interaction results in the inhibition of CK1 activity, which subsequently affects the expression of several clock-associated genes such as:
- CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1)
- LATE ELONGATED HYPOCOTYL (LHY)
- PSEUDO-RESPONSE REGULATOR 9 (PRR9)
- PRR7
The inhibition leads to a lengthening of the circadian period in model organisms like Arabidopsis thaliana .
Circadian Rhythm Modulation
A study demonstrated that treatment with B-AZ resulted in a lengthened circadian period in Arabidopsis thaliana, indicating its potential utility in manipulating plant biological clocks. The compound was found to cause significant changes in gene expression profiles associated with circadian rhythm regulation .
Kinase Inhibition Studies
Research has shown that azaindole derivatives, including B-AZ, are being explored as kinase inhibitors. In particular, studies have highlighted their potential in drug discovery for various diseases, including cancer and viral infections. The compound's structure allows for selective inhibition of specific kinases, making it a candidate for further development .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case Study 1: Circadian Rhythm Regulation
In a controlled laboratory setting, B-AZ was applied to Arabidopsis thaliana plants. The results indicated that B-AZ treatment led to a significant increase in the length of the circadian period compared to control groups. Gene expression analysis revealed that the expression levels of key circadian genes were altered post-treatment, supporting the hypothesis that B-AZ effectively modulates plant circadian rhythms .
Case Study 2: Drug Discovery Potential
Azaindole derivatives have been evaluated for their potential as anti-HIV agents. In one study involving a library of compounds based on the 7-azaindole core, several candidates exhibited submicromolar potency against HIV reverse transcriptase. Although specific data on B-AZ's antiviral activity was not highlighted, its structural similarity suggests potential avenues for further exploration in antiviral drug development .
Properties
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGADLNTUOUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646879 | |
Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-33-9 | |
Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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